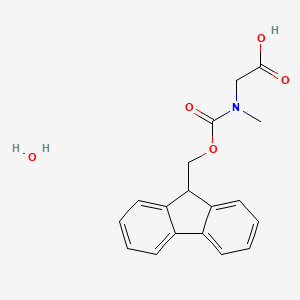

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1)

説明

Evolution of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and the Foundational Role of Fmoc-Sar-OH

The landscape of peptide synthesis was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield. Further evolution of this field saw the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection in the 1970s. nih.gov This offered a milder, orthogonal alternative to the traditional acid-labile Boc-protection strategy, avoiding the repetitive use of harsh acids that could degrade sensitive peptide sequences or modifications. acs.org Fmoc-SPPS quickly became a dominant methodology, especially for the synthesis of complex and modified peptides. beilstein-journals.org

Within this new paradigm, Fmoc-protected amino acids became the fundamental units for peptide chain elongation. chemimpex.com Fmoc-Sar-OH, the Fmoc-protected derivative of sarcosine (B1681465) (N-methylglycine), emerged as a standard and essential building block. chemimpex.comchemimpex.com Its foundational role is not tied to the invention of Fmoc-SPPS itself, but rather to its immediate utility in providing a straightforward and efficient means to incorporate N-methylated residues into synthetic peptides. The availability of high-purity Fmoc-Sar-OH allowed researchers to systematically explore the effects of N-methylation, a modification now recognized as critical for advanced peptide development. chemimpex.comchemimpex.com It serves as a key reagent for creating peptide-based therapeutics, bioconjugates for drug delivery, and tools for studying biological processes. chemimpex.com

Significance of N-Methylated Amino Acid Residues in Advanced Peptide Research and Rational Drug Design

The development of peptides as therapeutic agents has often been hampered by their inherent weaknesses, such as poor metabolic stability against enzymatic degradation and low permeability across cell membranes. scielo.org.mxacs.org The strategic incorporation of N-methylated amino acids, exemplified by sarcosine, is a powerful approach to overcome these limitations. nih.gov This strategy is inspired by nature; for instance, the immunosuppressant drug Cyclosporine A is a multiply N-methylated cyclic peptide with an excellent pharmacokinetic profile. researchgate.netnih.gov

N-methylation of the peptide backbone amide nitrogen confers several advantageous properties:

Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond, making it resistant to cleavage by proteases. This significantly increases the in-vivo half-life of peptide drugs. scielo.org.mx

Enhanced Membrane Permeability: By replacing an amide N-H group (a hydrogen bond donor) with an N-CH₃ group, the hydrogen bonding capacity of the peptide backbone is reduced. This disruption of intramolecular hydrogen bonds can break up aggregated structures and increase the peptide's lipophilicity, which often improves its ability to cross cell membranes. scielo.org.mxnih.gov

Conformational Control: The presence of an N-methyl group restricts the rotation around the C-N amide bond, influencing the local and global conformation of the peptide. This can be used to lock a peptide into its bioactive conformation, potentially increasing its binding affinity and specificity for a biological target. scielo.org.mxnih.gov

These benefits make N-methylation a vital tool in rational drug design, enabling the transformation of potent but unstable peptides into viable drug candidates with improved bioavailability. nih.govnih.gov Fmoc-Sar-OH is the simplest and most common building block for introducing this strategic modification. nih.govnih.gov

Structural Basis for Fmoc-Sar-OH Utility in Optimized Peptide Chain Elongation and Conformational Control

The utility of Fmoc-Sar-OH is directly derived from the structural consequences of its N-methyl group. While beneficial for the final peptide's properties, this feature introduces specific challenges and opportunities during synthesis.

Peptide Chain Elongation: The N-methyl group on sarcosine creates steric hindrance, which can slow down the kinetics of the coupling reaction compared to its non-methylated counterpart, Fmoc-Gly-OH. scielo.org.mxiris-biotech.de This steric bulk can make it difficult to achieve complete coupling, potentially leading to deletion sequences. To overcome this, more potent coupling reagents like HATU are often employed to ensure efficient amide bond formation. mdpi.com

A more significant challenge during synthesis is the high propensity of N-terminal sarcosine residues to promote diketopiperazine (DKP) formation. iris-biotech.de This intramolecular cyclization reaction between the first two amino acids of a resin-bound peptide chain cleaves the nascent peptide from the solid support, drastically reducing the final yield. iris-biotech.dersc.orgacs.org This side reaction is particularly severe for sequences containing secondary amino acids like proline or sarcosine at the second position. acs.orgacs.orgresearchgate.net Synthetic strategies to mitigate DKP formation include:

Using sterically bulky resins like 2-chlorotrityl chloride (2-CTC) resin, which physically hinders the back-biting cyclization reaction. mdpi.compeptide.com

Incorporating the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Sar-OH), thereby bypassing the vulnerable dipeptide-resin intermediate. iris-biotech.de

Conformational Control: The N-methyl group of a sarcosine residue eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This property is exploited to disrupt undesirable secondary structures, particularly the β-sheet formation that leads to aggregation in certain peptide sequences, such as amyloid-β. scielo.org.mxnih.gov By strategically inserting sarcosine, researchers can improve the solubility and handling of difficult peptides.

Furthermore, the N-methylated peptide bond in sarcosine has a lower energy barrier to cis-trans isomerization compared to secondary amides. While the trans conformation is still generally favored, the increased likelihood of a cis amide bond introduces a "kink" in the peptide backbone. rsc.org This conformational flexibility, or in some contexts, rigidity, can be used to fine-tune the three-dimensional structure of a peptide to enhance its biological activity. scielo.org.mxnih.gov The incorporation of Fmoc-Sar-OH thus provides a dual benefit: improving the pharmacokinetic properties of the peptide while also offering a mechanism to control its final, folded structure.

Data Tables

Table 1: Physicochemical Properties of Fmoc-Sar-OH

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 77128-70-2 | chemimpex.commdpi.com |

| Molecular Formula | C₁₈H₁₇NO₄ | |

| Molecular Weight | 311.33 g/mol | |

| Appearance | White to off-white powder | chemimpex.com |

| Purity (Typical) | ≥98.0% - ≥99% | acs.orgchemimpex.com |

| Solubility | Highly soluble in DMF and NMP | |

Table 2: Comparative Effects of Glycine (B1666218) vs. Sarcosine Incorporation in Peptides

| Feature | Fmoc-Gly-OH (Glycine) | Fmoc-Sar-OH (Sarcosine) | Source(s) |

|---|---|---|---|

| N-α Group | Primary Amine (-NH-) | Secondary Amine (-N(CH₃)-) | |

| Metabolic Stability | Low | High | |

| Conformational Flexibility | High | Moderate (increased propensity for cis-amide) | |

| Hydrogen Bond Donor | Yes | No | scielo.org.mx |

| Key Synthetic Challenge | Low | Prone to Diketopiperazine (DKP) Formation | iris-biotech.de |

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSWOOWOONPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718283 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-70-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc Sar Oh

Strategies for Fmoc-Sar-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and the incorporation of Fmoc-Sar-OH requires specific considerations regarding resin attachment, coupling conditions, and deprotection protocols.

Resin Attachment Techniques and Linker Compatibility Considerations

The initial step in SPPS is the attachment of the first amino acid to a solid support. For Fmoc-Sar-OH, the choice of resin and linker is critical to ensure efficient loading and subsequent cleavage of the final peptide.

Highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, are frequently employed for the attachment of Fmoc-Sar-OH. uci.edumdpi.com This type of resin allows for the cleavage of the completed peptide from the solid support under mild acidic conditions, which helps to preserve acid-labile functionalities within the peptide sequence. sigmaaldrich.com The loading of Fmoc-Sar-OH onto 2-CTC resin is typically achieved by reacting the amino acid with the resin in the presence of a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in a solvent such as dichloromethane (B109758) (DCM). uci.edumdpi.com After the initial attachment, any remaining active sites on the resin are often "capped" with a small alcohol, like methanol, to prevent unwanted side reactions during the subsequent synthesis steps. google.com

A significant challenge that can arise during the early stages of SPPS involving sarcosine (B1681465) is the formation of diketopiperazine, an intramolecular cyclization product of the dipeptide. chemrxiv.org This side reaction can lead to premature cleavage of the growing peptide chain from the resin. The use of sterically hindered resins like 2-chlorotrityl resin can help to minimize this undesirable reaction.

Optimized Amide Bond Formation: Coupling Reagents and Reaction Conditions

The formation of the amide bond between the incoming Fmoc-protected amino acid and the N-terminus of the resin-bound peptide is a pivotal step in SPPS. For the incorporation of Fmoc-Sar-OH, a variety of coupling reagents and reaction conditions have been optimized to ensure high efficiency and minimize side reactions.

Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts such as HBTU, HATU, and COMU. nih.govmerckmillipore.commerckmillipore.com These reagents activate the carboxylic acid of Fmoc-Sar-OH, facilitating its reaction with the free amine on the growing peptide chain. The activation is typically carried out in the presence of a base, most often DIPEA, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). chemrxiv.orgnih.gov

The choice of coupling reagent can significantly impact the efficiency of the reaction. For instance, HATU is recognized as a highly effective coupling reagent, though its cost can be a limiting factor for large-scale syntheses. merckmillipore.com COMU has also been shown to be a potent coupling agent. chemrxiv.orgmerckmillipore.com The reaction times for coupling are generally optimized to ensure complete reaction, typically ranging from 30 to 60 minutes.

Table 1: Common Coupling Reagents for Fmoc-Sar-OH in SPPS

| Coupling Reagent | Full Name | Activator Type | Common Base |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | Uronium | DIPEA |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | DIPEA |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | DIPEA |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | DIPEA |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide (B86325) / Additive | - |

It is crucial to use high-quality, amine-free DMF to prevent premature deprotection of the Fmoc group. uci.edu The selection of the base is also important, with hindered bases like DIPEA being preferred to minimize side reactions.

Fmoc Group Deprotection Mechanisms and Advanced Protocols

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step that must be performed efficiently and without damaging the peptide. The Fmoc group is base-labile and is typically removed by treatment with a solution of a secondary amine, most commonly piperidine (B6355638), in a polar solvent like DMF. genscript.com

The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the fluorene (B118485) ring by the base, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. peptide.comaltabioscience.com The dibenzofulvene byproduct can react with the newly deprotected amine, so the excess piperidine also acts as a scavenger to form a stable adduct. peptide.comaltabioscience.com A standard deprotection cocktail is a 20% solution of piperidine in DMF. uci.edugenscript.com

While piperidine is the most common reagent, alternative bases have been explored. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can achieve faster deprotection. peptide.compeptide.com However, DBU does not scavenge the dibenzofulvene byproduct, so a small amount of piperidine is often added. peptide.compeptide.com Caution is advised when using DBU with peptides containing aspartic acid, as it can catalyze the formation of aspartimide, a deleterious side reaction. peptide.compeptide.comnih.gov More recently, a combination of 2% DBU and 5% piperazine (B1678402) in NMP has been reported as an effective strategy to minimize diketopiperazine formation. acs.org

In some cases, particularly with long or aggregated peptide sequences, Fmoc deprotection can be slow or incomplete. peptide.com In such instances, extended reaction times or the use of stronger deprotection reagents may be necessary. peptide.com Some automated synthesizers can monitor the deprotection process by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, allowing for real-time optimization of the deprotection step. peptide.comiris-biotech.de

Solution-Phase Synthesis Approaches Utilizing Fmoc-Sar-OH and its Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments. Fmoc-Sar-OH and its derivatives can be effectively utilized in solution-phase approaches. mdpi.comgoogle.combapeks.com

In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution. This allows for easier monitoring of the reaction progress and purification of intermediates after each step. The same types of coupling reagents used in SPPS, such as HATU and DIC/Oxyma, are also employed in solution-phase synthesis to form the amide bond. mdpi.com

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates, which can lead to a final product of very high purity. However, it is generally more time-consuming and labor-intensive than SPPS due to the need for purification after each step.

Control of Stereochemical Integrity and Minimization of Epimerization during Fmoc-Sar-OH Mediated Synthesis

Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis, as epimerization (racemization at the α-carbon) can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. Sarcosine, being N-methylglycine, is achiral and therefore not susceptible to epimerization itself. However, the amino acid residue preceding it in the peptide chain can be prone to racemization during the coupling step.

Epimerization is often catalyzed by the base used during the coupling reaction. researchgate.net The use of hindered bases like 2,4,6-collidine can help to reduce the extent of racemization compared to less hindered bases like DIPEA. mesalabs.com The choice of coupling reagent also plays a role, with some reagents being associated with lower levels of epimerization than others. mesalabs.com For example, COMU has been noted for its ability to suppress racemization. mesalabs.com

Pre-activation of the carboxylic acid should be carefully controlled, as prolonged activation times can increase the risk of epimerization, especially for sensitive amino acids. nih.gov In cases where epimerization is a significant concern, the use of coupling additives like ethyl (hydroxyimino)cyanoacetate (Oxyma) in combination with a carbodiimide like DIC can be beneficial. peptide.com

In the context of synthesizing cyclic peptides, epimerization can be a particular challenge during the cyclization step. google.com One strategy to circumvent this issue when the C-terminal residue is chiral is to instead use an achiral amino acid like sarcosine at the C-terminus, thereby eliminating the possibility of epimerization at that position during cyclization. google.com

Synthesis of Polysarcosine and Oligosarcosine Derivatives from Fmoc-Sar-OH and Related Precursors (e.g., Fmoc-(Sar)2-OH)

Polysarcosine (pSar) is a promising polymer for biomedical applications due to its biocompatibility, stealth properties, and biodegradability. Fmoc-Sar-OH and its oligomeric precursors, such as Fmoc-Sar-Sar-OH and Fmoc-(Sar)4-OH, are key building blocks for the synthesis of well-defined polysarcosine and oligosarcosine chains. nih.govbapeks.comiris-biotech.deiris-biotech.de

The synthesis of monodisperse (i.e., having a uniform chain length) polysarcosine oligomers can be achieved using a stepwise SPPS approach. chemrxiv.orgnih.gov This involves the sequential coupling of Fmoc-Sar-OH monomers or Fmoc-(Sar)n-OH oligomers. nih.goviris-biotech.de The use of di- or tetra-sarcosine building blocks (Fmoc-(Sar)2-OH and Fmoc-(Sar)4-OH) can significantly accelerate the synthesis of longer polysarcosine chains. iris-biotech.deiris-biotech.de

One synthetic strategy involves the on-resin synthesis of polysarcosine oligomers using a submonomer approach. chemrxiv.orgnih.gov This method involves alternating acylation steps with bromoacetic acid and nucleophilic displacement with methylamine (B109427) to build the polysarcosine backbone. chemrxiv.orgnih.gov

The coupling of these sarcosine units is typically performed using standard SPPS coupling reagents like HATU or DIC/Oxyma. nih.goviris-biotech.de Studies have investigated the efficiency of different building blocks and coupling reagents for the synthesis of dodeca-oligomers of sarcosine. iris-biotech.de While Fmoc-Sar-OH, Fmoc-(Sar)2-OH, and Fmoc-(Sar)4-OH could all be used to produce the target peptide, the use of the tetrasarcosine unit, Fmoc-(Sar)4-OH, was found to yield the desired product with higher purity in some cases. iris-biotech.de

Methodological Considerations for Large-Scale Production of Fmoc-Sar-OH-Derived Peptidic Compounds

The transition from laboratory-scale synthesis to large-scale or industrial production of peptidic compounds derived from N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylglycine (Fmoc-Sar-OH) introduces a unique set of challenges that necessitate significant methodological adjustments. While the incorporation of sarcosine (Sar), an N-methylated amino acid, can enhance the metabolic stability and pharmacokinetic properties of peptides, its synthesis on a multi-kilogram scale requires careful optimization of reaction conditions, purification strategies, and process monitoring to ensure efficiency, cost-effectiveness, and high purity of the final active pharmaceutical ingredient (API). nih.govmt.comug.edu.pl

Key challenges in the large-scale synthesis of sarcosine-containing peptides stem from the steric hindrance imparted by the N-methyl group. This can lead to slower and less efficient coupling reactions, requiring more potent coupling reagents and potentially longer reaction times. peptide.com Furthermore, peptides containing sarcosine are particularly prone to diketopiperazine (DKP) formation, a side reaction that can significantly reduce yield by cleaving the growing peptide chain from the solid support. acs.org These issues are compounded at an industrial scale, where factors like cost of goods, solvent consumption, and process robustness are of paramount importance. acs.orgrsc.org

Overcoming Synthetic Hurdles at Scale

The successful large-scale production of Fmoc-Sar-OH-derived peptides hinges on a carefully designed synthetic strategy that addresses the inherent challenges of N-methylated residues. This involves the strategic selection of solid supports, coupling reagents, and reaction conditions.

Solid Support and Coupling Reagents: The choice of resin is critical in Solid-Phase Peptide Synthesis (SPPS). For peptides prone to DKP formation, sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin are often preferred. acs.org In terms of coupling reagents, while standard agents like dicyclohexylcarbodiimide (B1669883) (DCC) may be used, more potent activators are often necessary to overcome the steric hindrance of the N-methyl group. researchgate.net On an industrial scale, the choice of coupling reagent is a balance between efficiency, cost, and safety. acs.org Benzotriazole-based reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) have shown promise for difficult couplings involving N-methylated amino acids. acs.org However, the potential explosive properties of benzotriazole (B28993) derivatives are a significant concern for large-scale manufacturing. acs.org Consequently, reagents like ethyl cyano(hydroxyimino)acetate, known as "Oxyma Pure," used in combination with a carbodiimide like diisopropylcarbodiimide (DIC), have gained traction in industry as a safer and effective alternative. acs.orgresearchgate.net

| Coupling Reagent Combination | Key Advantages for Large-Scale Synthesis | Potential Large-Scale Challenges | Reference |

|---|---|---|---|

| DIC/Oxyma Pure | Improved safety profile over HOBt-based reagents; good coupling efficiency. | May require optimization for particularly difficult sequences. | acs.orgresearchgate.net |

| PyAOP/HOAt | Highly effective for sterically hindered couplings, including N-methylated amino acids. | Higher cost; safety concerns related to benzotriazole derivatives. | acs.org |

| HATU/DIPEA | Potent activator, often used for challenging couplings and cyclization reactions. | High cost; potential for racemization; instability in DMF can be a limitation for automated synthesis. | acs.orgresearchgate.net |

Process Optimization and Side Reaction Mitigation: Minimizing DKP formation is a primary concern. One effective strategy is to use a specially formulated deprotection solution for Fmoc removal. A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be superior to the standard 20% piperidine in Dimethylformamide (DMF) in suppressing DKP formation, especially when the peptide sequence includes proline or sarcosine. acs.org

Another approach to enhance efficiency and yield is the use of liquid-phase peptide synthesis (LPPS) or hybrid solid-phase/liquid-phase strategies for large-scale campaigns. ug.edu.plcambrex.com LPPS can reduce the consumption of solvents and excess reagents compared to traditional SPPS. cambrex.com For very long peptides, a convergent fragment condensation approach, where smaller peptide segments are synthesized (often via SPPS) and then coupled together in solution, can be a more viable strategy. ug.edu.pl

Process Analytical Technology (PAT) for Enhanced Control

The implementation of Process Analytical Technology (PAT) is becoming increasingly crucial for the large-scale manufacturing of pharmaceuticals, including peptides. mt.com PAT involves the use of in-line or online analytical tools to monitor critical process parameters (CPPs) in real-time, allowing for better process understanding and control. mt.commt.com This ensures that the final product consistently meets its critical quality attributes (CQAs). mt.com

For the synthesis of Fmoc-Sar-OH-derived peptides, PAT can be employed to:

Monitor Reaction Completion: In-line spectroscopic methods, such as mid-infrared (Mid-IR) or Raman spectroscopy, can track the consumption of reactants and the formation of intermediates and products. acs.org This allows for the precise determination of reaction endpoints for both coupling and deprotection steps, avoiding unnecessary extensions of reaction time or the use of excessive reagents.

Control Critical Parameters: Real-time monitoring of parameters like temperature, pressure, and flow rate in continuous-flow synthesis systems ensures the process remains within its defined operating space. rsc.org

Detect Deviations: Multivariate statistical process control (MSPC) models can analyze real-time data to detect any deviations from the norm, such as the incorrect addition of a reagent, which could compromise the batch. acs.org

| PAT Tool | Application in Large-Scale Peptide Synthesis | Benefit | Reference |

|---|---|---|---|

| In-line Mid-IR/Raman Spectroscopy | Real-time monitoring of coupling and deprotection reactions. | Optimizes reaction times, reduces reagent consumption, and provides process safety data. | acs.org |

| In-line UV-Vis Spectroscopy | Detects the fluorenyl moiety released during Fmoc deprotection in continuous-flow systems. | Provides a clear indicator of deprotection completion. | rsc.org |

| Near-Infrared (NIR) Spectroscopy | In-line monitoring of product yield in continuous-flow synthesis. | Allows for real-time tracking of synthesis efficiency. | rsc.org |

Purification and Isolation at Scale

The purification of the crude peptide is often a major bottleneck in large-scale manufacturing. acs.org The goal is to efficiently remove impurities such as deletion sequences, by-products from side reactions, and residual reagents. dupont.com

Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. rsc.orgdupont.com Scaling up this technique from the laboratory to industrial production requires careful consideration of several factors:

Stationary Phase Selection: The choice of stationary phase (e.g., C8 or C18) and particle size is critical for achieving the desired separation. Using materials that are available in multiple particle sizes with the same selectivity allows for a direct transfer from analytical to preparative scale. ymcamerica.com

Salt Exchange: Peptides are often purified as trifluoroacetate (B77799) (TFA) salts, which may not be pharmaceutically acceptable. A subsequent ion-exchange chromatography step is typically required to convert the peptide to a desired salt form, such as an acetate (B1210297) or hydrochloride salt, adding complexity and cost to the process. researchgate.net

Alternative strategies to streamline purification include precipitation and liquid-liquid extraction techniques, although their applicability depends on the specific properties of the peptide. researchgate.net The development of robust precipitation processes to replace one or more chromatographic steps can significantly reduce solvent waste and manufacturing time. researchgate.net

Applications of Fmoc Sar Oh in Advanced Peptide and Bioconjugate Chemistry Research

Peptide Synthesis as a Core Research Application

Fmoc-Sar-OH is extensively utilized as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides in a stepwise manner. chemimpex.comaltabioscience.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for safeguarding the α-amino group during the coupling of amino acids, and its facile removal under mild basic conditions allows for the sequential elongation of the peptide chain. chemimpex.com

De Novo Synthesis of Complex and "Difficult" Peptide Sequences

A significant hurdle in SPPS is the aggregation of the growing peptide chain on the solid support, a phenomenon particularly prevalent in hydrophobic sequences. peptide.com This aggregation can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and low yields of the desired peptide. peptide.com The incorporation of Fmoc-Sar-OH into a peptide sequence can effectively disrupt the hydrogen bonding networks between peptide backbones that lead to aggregation. peptide.com The N-methyl group of the sarcosine (B1681465) residue introduces a conformational constraint that breaks the regular secondary structures, such as β-sheets, which are often responsible for aggregation. This "structure-breaking" capability makes Fmoc-Sar-OH an invaluable tool for the synthesis of "difficult" sequences that would otherwise be challenging to produce. merckmillipore.com

For instance, research has shown that the strategic placement of sarcosine residues can significantly improve the synthesis of long or hydrophobic peptides by maintaining the solubility and accessibility of the peptide chain on the resin. peptide.com This approach has been instrumental in the successful synthesis of various complex peptides, including analogues of the anticancer agent Zelkovamycin. mdpi.com

Rational Design and Construction of N-Methylated Peptides and Peptoids

N-methylation of the peptide backbone is a key strategy for enhancing the pharmacological properties of peptides. researchgate.net The introduction of a methyl group on the amide nitrogen can increase metabolic stability by rendering the peptide bond resistant to proteolytic degradation. researchgate.net Furthermore, N-methylation can modulate the conformational flexibility of the peptide, which can lead to improved receptor binding affinity and specificity. researchgate.net Fmoc-Sar-OH is the primary building block for introducing N-methylated glycine (B1666218) residues into a peptide sequence. acs.org

Beyond N-methylated peptides, Fmoc-Sar-OH is also a fundamental component in the synthesis of peptoids, or poly-N-substituted glycines. Peptoids are a class of peptide mimetics that exhibit enhanced proteolytic stability and cell permeability. The sarcosine unit forms the backbone of these structures, and Fmoc-Sar-OH is used to build the polysarcosine chains. google.comiris-biotech.de Research has demonstrated the utility of Fmoc-Sar-OH and its oligomers, such as Fmoc-(Sar)2-OH and Fmoc-(Sar)4-OH, in the synthesis of dodeca oligomers of sarcosine, which can be used as linkers in drug conjugates. iris-biotech.de

Table 1: Comparison of Peptide Modifications using Fmoc-Sar-OH

| Modification | Structural Change | Key Advantage | Research Application |

| N-Methylation | Addition of a methyl group to the amide nitrogen | Increased proteolytic stability, modulated conformation. researchgate.net | Enhancing the therapeutic properties of peptides. researchgate.net |

| Peptoid Synthesis | Poly-N-substituted glycine backbone | Enhanced stability and cell permeability. | Creation of novel biomaterials and therapeutics. google.comiris-biotech.de |

High-Throughput Generation of Diverse Oligopeptide and Polypeptide Libraries for Screening

The discovery of novel bioactive peptides often relies on the screening of large and diverse peptide libraries. chemimpex.comnih.gov High-throughput synthesis techniques, often automated, are employed to rapidly generate these libraries. nih.govspringernature.com Fmoc-Sar-OH plays a role in this area by facilitating the creation of diverse libraries that include N-methylated residues. chemimpex.com The ability to incorporate sarcosine at various positions within a peptide sequence expands the chemical space of the library, increasing the probability of identifying peptides with desired biological activities. chemimpex.comnih.gov The compatibility of Fmoc-Sar-OH with standard automated SPPS protocols makes it well-suited for the high-throughput generation of these libraries for applications in drug discovery and materials science. altabioscience.com

Role in Drug Discovery and Development Research Programs

The unique properties conferred by the incorporation of sarcosine make Fmoc-Sar-OH a valuable asset in drug discovery and development. chemimpex.comchemimpex.com Its use allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. medchemexpress.comiris-biotech.denih.gov

Rational Design and Synthesis of Peptide-Based Therapeutics

The development of peptide-based drugs is often hampered by their poor stability and rapid clearance in the body. beilstein-journals.orgrsc.org As previously mentioned, the introduction of N-methylated residues via Fmoc-Sar-OH is a proven strategy to overcome these limitations. researchgate.net By systematically replacing specific amino acids with sarcosine, researchers can fine-tune the properties of a lead peptide to enhance its therapeutic potential. medchemexpress.comiris-biotech.de This rational design approach has been applied to various therapeutic areas, including the development of anticancer agents and protease-sensitive probes. mdpi.com For example, the synthesis of stapled peptide-based PROTACs for cancer therapy has utilized Fmoc-protected amino acids in solid-phase synthesis. thno.org

Development of Bioactive Peptides with Tailored Therapeutic Properties

The incorporation of sarcosine can lead to the development of bioactive peptides with specific, tailored properties. medchemexpress.comiris-biotech.de For example, polysarcosine chains, constructed using Fmoc-Sar-OH, have been investigated as alternatives to polyethylene (B3416737) glycol (PEG) for creating stealth liposomes and other drug delivery systems. iris-biotech.demedchemexpress.com Polysarcosines are biocompatible and have been reported to not trigger an immune response, making them attractive for in vivo applications. iris-biotech.de Furthermore, the modification of peptides with sarcosine can influence their solubility and binding characteristics, allowing for the creation of peptides with optimized properties for specific therapeutic targets. researchgate.net This has been demonstrated in the development of peptides for various applications, from antimicrobial agents to therapeutics for metabolic disorders. rsc.orgbiosynth.com

Table 2: Research Findings on Fmoc-Sar-OH in Therapeutic Development

| Research Area | Finding | Significance |

| Anticancer Peptides | Fmoc-Sar-OH was used as the first amino acid in the solid-phase synthesis of Zelkovamycin analogues. mdpi.com | Demonstrates the utility of Fmoc-Sar-OH in constructing complex cyclic peptides with potential therapeutic activity. |

| Drug Delivery | Polysarcosine-functionalized lipid nanoparticles, synthesized using sarcosine building blocks, were developed for therapeutic mRNA delivery. iris-biotech.de | Highlights the potential of sarcosine-based polymers in advanced drug delivery systems. |

| Solubility Enhancement | A sarcosinyl-sarcosinyl moiety attached to tryptophan was shown to improve the solubility of peptides during purification. researchgate.net | Provides a practical method for overcoming a common challenge in peptide chemistry. |

| PROTACs | Stapled peptide-based PROTACs were synthesized using Fmoc-based solid-phase peptide synthesis for targeted protein degradation. thno.org | Illustrates the application of advanced peptide synthesis in developing novel therapeutic modalities. |

Bioconjugation Strategies for Targeted Drug Delivery Systems and Advanced Diagnostics

Fmoc-Sar-OH plays a significant role in the development of sophisticated bioconjugation strategies aimed at creating targeted drug delivery systems and advanced diagnostic tools. The incorporation of sarcosine residues into peptides can enhance their metabolic stability and modulate their conformation, which are crucial properties for therapeutic and diagnostic agents.

In the realm of targeted drug delivery, Fmoc-Sar-OH is utilized in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). The sarcosine units can act as hydrophilic linkers, connecting the targeting moiety (like an antibody) to the cytotoxic payload. This approach helps to overcome the hydrophobicity of many drug linkers, which can otherwise limit the drug-to-antibody ratio (DAR) and negatively impact the drug's half-life. iris-biotech.de By incorporating polysarcosine chains, synthesized using Fmoc-Sar-OH and its oligomers, researchers can create more effective and well-tolerated ADCs. iris-biotech.de These strategies aim to improve the therapeutic index of anticancer drugs by ensuring they are delivered specifically to diseased tissues, thereby minimizing side effects. chemimpex.com

For advanced diagnostics, peptides synthesized with Fmoc-Sar-OH can be conjugated to imaging agents or biosensors. The stability and specific binding properties of these peptides make them valuable for creating tools that can detect diseases at earlier stages. chemimpex.com

A summary of bioconjugation applications involving Fmoc-Sar-OH is presented below:

| Application Area | Role of Fmoc-Sar-OH | Desired Outcome |

| Antibody-Drug Conjugates (ADCs) | Synthesis of hydrophilic polysarcosine linkers. iris-biotech.de | Increased drug-to-antibody ratio, improved drug half-life, enhanced solubility, and better tolerability. iris-biotech.dechemrxiv.org |

| Peptide-Drug Conjugates (PDCs) | Incorporation into peptide backbone to enhance stability and carry therapeutic payloads. medchemexpress.com | Targeted delivery of drugs to specific cells or tissues, reducing systemic toxicity. |

| Advanced Diagnostics | Construction of stable peptide probes for conjugation to diagnostic agents. chemimpex.comchemimpex.com | Early and specific detection of disease biomarkers. chemimpex.com |

Research in Novel Cancer Therapies and Antimicrobial Peptides

The application of Fmoc-Sar-OH extends significantly into the research and development of novel cancer therapies and antimicrobial peptides (AMPs).

Novel Cancer Therapies:

Fmoc-Sar-OH is a key component in the solid-phase peptide synthesis (SPPS) of various anticancer peptide analogues. mdpi.com For instance, it has been used as the starting amino acid in the synthesis of analogues of Zelkovamycin, a cyclic octapeptide with potential as an oxidative phosphorylation (OXPHOS) inhibitor in cancer therapy. mdpi.comresearchgate.net The synthesis of these complex cyclic peptides relies on the robust and versatile nature of Fmoc chemistry, where Fmoc-Sar-OH serves as a foundational element. mdpi.com While the synthesized Zelkovamycin analogues in one study did not show significant activity against Huh-7 cancer cells, the research demonstrates the utility of Fmoc-Sar-OH in constructing such complex molecules for anticancer investigation. mdpi.com The ability to create a diverse range of peptide structures is crucial for exploring structure-activity relationships and identifying more potent and selective cancer treatments. chemimpex.com

| Research Area | Peptide/Analogue | Role of Fmoc-Sar-OH | Key Findings/Goal |

| Anticancer Peptides | Zelkovamycin Analogues | Starting amino acid for the solid-phase synthesis of the peptide backbone. mdpi.comresearchgate.net | To synthesize and evaluate the anticancer activity of novel cyclic octapeptides. mdpi.comresearchgate.net |

| General Anticancer Research | Various Peptide-Based Drugs | A building block to enhance the specificity and efficacy of therapeutic peptides. chemimpex.com | Development of effective anticancer agents with targeted action. |

Antimicrobial Peptides (AMPs):

The rise of antibiotic resistance has spurred research into new antimicrobial agents, with AMPs being a promising area of investigation. rsc.org Chemical synthesis, particularly Fmoc-based SPPS, is a cornerstone of this research, allowing for the precise creation of novel AMPs with improved properties. frontiersin.org Fmoc-Sar-OH can be incorporated into AMP sequences to enhance their stability against enzymatic degradation, a common challenge with natural peptides. iris-biotech.de The modification of AMPs with non-proteinogenic amino acids like sarcosine can also influence their structure and activity, potentially leading to peptides with higher potency and lower toxicity. nih.gov The ability to synthesize and modify AMPs is critical for developing new treatments against resistant bacterial strains. frontiersin.org

Investigations in Neuroscience Research and Neuropeptide Analogue Synthesis

In neuroscience, Fmoc-Sar-OH is employed in the synthesis of neuropeptide analogues to study their structure-activity relationships (SAR) and to develop potential therapeutics for neurological disorders. ingentaconnect.com Neuropeptides are involved in a vast array of physiological processes, and modifying their structure can lead to analogues with altered receptor binding affinities, selectivities, and metabolic stabilities.

For example, Fmoc-Sar-OH has been used in the synthesis of glycopeptide analogues of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), which has neuroprotective potential. mdpi.com The incorporation of sarcosine can influence the peptide's conformation and its ability to cross the blood-brain barrier. Furthermore, research into neuropeptide Y (NPY) analogues, which are investigated for their role in various physiological functions, also utilizes Fmoc chemistry for synthesis. uni-regensburg.de By systematically replacing amino acids in the native sequence with residues like sarcosine, researchers can probe the requirements for receptor interaction and biological activity. ingentaconnect.com

| Neuropeptide System | Research Focus | Role of Fmoc-Sar-OH |

| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | Synthesis of neuroprotective glycopeptide analogues. mdpi.com | Used in the manual solid-phase synthesis of the peptide backbone. mdpi.com |

| Neuropeptide S (NPS) | Investigation of structure-activity relationships by creating chimeric analogues. ingentaconnect.com | While not directly used for the NPS analogue mentioned, the study highlights the general approach of using non-natural amino acids in neuropeptide research. |

| Neuropeptide Y (NPY) | Synthesis of truncated NPY analogues for SAR studies. uni-regensburg.de | Fmoc chemistry, for which Fmoc-Sar-OH is a key reagent, is the standard method for synthesis. uni-regensburg.de |

Utilization in Chemical Probe Synthesis and Mechanistic Studies of Biological Processes

Fmoc-Sar-OH is a valuable tool for the synthesis of chemical probes designed to investigate the mechanisms of biological processes. chemimpex.com These probes are often peptides modified to interact with specific cellular targets, such as enzymes or receptors, allowing researchers to elucidate their functions.

The incorporation of sarcosine can confer specific properties to these probes, such as resistance to proteolysis, which is essential for studying biological systems over time. iris-biotech.de For example, protease-sensitive probes can be synthesized using Fmoc-Sar-OH to study the activity of specific proteases involved in disease pathways. The ability to create peptides with defined structures and enhanced stability is crucial for developing reliable tools for biochemical and cell-based assays. medchemexpress.comchemimpex.com

Advanced Research and Mechanistic Studies Involving Fmoc Sar Oh Derivatives

Structure-Activity Relationship (SAR) Studies of Peptides Incorporating Sarcosine (B1681465) Residues

The systematic incorporation of sarcosine into peptide sequences is a powerful tool in structure-activity relationship (SAR) studies to probe the roles of specific residues and backbone conformations in biological activity. acs.orgresearchgate.net By replacing a natural amino acid with sarcosine, researchers can dissect the importance of the original side chain and the hydrogen-bonding capability of the backbone amide proton.

A notable example is seen in the SAR studies of the peptide antibiotic clovibactin. researchgate.net In one study, an alanine (B10760859) scan revealed that several residues were important for its antibiotic activity. acs.org Further investigation through the creation of a backbone N-methylated analogue demonstrated that this modification rendered the peptide almost completely inactive. researchgate.net This highlights the critical role of the backbone amide protons, which are absent in sarcosine residues, for maintaining the bioactive conformation or for direct interaction with the target. researchgate.net

Similarly, in the development of protease-resistant reporters for quantifying BCR-ABL kinase activity, sarcosine was one of the non-native amino acids used to replace alanine. nih.gov This substitution aimed to enhance resistance to hydrolysis while preserving the peptide's ability to act as a substrate. nih.gov Such studies are crucial for designing more robust diagnostic and research tools.

These examples underscore how Fmoc-Sar-OH serves as an essential reagent for SAR studies, enabling the synthesis of peptides with targeted N-methylation to elucidate the structural determinants of biological function.

Impact of Sarcosine Residues on Peptide Conformational Dynamics and Stability in Biological Systems

The introduction of a sarcosine residue via Fmoc-Sar-OH significantly alters the conformational landscape of a peptide. The N-methyl group of sarcosine removes the possibility of a backbone amide hydrogen bond donation and introduces steric constraints that influence the local and global conformation. nih.gov

The presence of N-alkylated amino acids like sarcosine at regular intervals can maintain an open-chain, disordered conformation by disrupting hydrogen bonds, which can improve peptide solubility. nih.gov This effect is also observed on the solid phase during synthesis, where evenly spaced proline or sarcosine residues can help maintain a fully solvated and disordered state, facilitating the synthesis process. nih.gov

Studies on the osmolyte sarcosine have shown its ability to stabilize the native structure of proteins against thermal denaturation. nih.govresearchgate.net This stabilizing effect is attributed to the preferential exclusion of sarcosine from the protein's surface, which makes the unfolded state, with its larger surface area, thermodynamically less favorable. researchgate.net While these studies often involve sarcosine as a solvent additive, the incorporation of sarcosine residues into a peptide chain can have localized effects on hydration and conformational stability.

The impact of sarcosine on conformational dynamics is also being explored in the context of nanomaterials. Polysarcosine (PSar) chains are being investigated as alternatives to polyethylene (B3416737) glycol (PEG) for creating "stealth" nanoparticles. biorxiv.org The length of the PSar chain has been shown to have a significant effect on the stealth properties, with longer chains leading to decreased protein adsorption and minimal interactions with cells. biorxiv.org This highlights the role of sarcosine in modulating intermolecular interactions in a biological environment.

Influence on Metabolic Stability and Proteolytic Resistance of Peptidic Constructs

A primary motivation for incorporating sarcosine into peptides is to enhance their metabolic stability and resistance to proteolytic degradation. ecmdb.capeptide.com Proteases, the enzymes that break down proteins and peptides, often have specific recognition sequences and require a standard peptide bond for cleavage. The N-methylated amide bond of a sarcosine residue disrupts this recognition and is generally resistant to cleavage.

The dipeptide glycyl-sarcosine (Gly-Sar) is a classic example used to study peptide transport, precisely because its N-methylated bond provides high stability against degradation by intracellular dipeptidases. mdpi.comnih.gov This inherent stability makes it a reliable substrate for investigating transporters like PEPT-1. mdpi.comnih.gov

This principle is widely applied in the design of therapeutic peptides. To overcome the short half-life of many native peptides, which are rapidly degraded by enzymes, rational design strategies including N-methylation are employed. mdpi.com By replacing amino acids at known cleavage sites with sarcosine or other N-methylated residues, the peptide's resistance to proteolysis can be significantly increased. nih.gov This strategy has been explored for various peptide classes, including simplified synthetic mimics of antimicrobial peptides (AMPs), where such modifications can lead to improved metabolic stability. nih.gov

Research has also shown that polysarcosine-based nano-objects exhibit multi-protease resistance, underscoring the potential of polysarcosine as a component in drug delivery systems to protect the cargo from enzymatic degradation. researchgate.net

Computational and Theoretical Approaches to Predict Synthesis Outcomes and Peptide Characteristics

Computational and theoretical methods are increasingly valuable for predicting the outcomes of peptide synthesis and the characteristics of the final peptide. These in silico approaches can help identify potentially problematic sequences and guide the design of peptides with desired properties. chemshuttle.com

Models have been developed to predict the success of Fmoc-based peptide synthesis by analyzing large datasets of synthesized peptides. crick.ac.uk These models can identify sequences that are likely to be synthesized accurately, potentially saving time and resources. crick.ac.uk

For predicting peptide characteristics, computational tools can estimate properties like half-life in blood. nih.gov Models have been developed using chemical descriptors for both natural and modified peptides, including those with sarcosine, to predict their stability. nih.gov Such predictive tools are invaluable for the rational design of peptide therapeutics with optimal pharmacokinetic profiles.

Molecular dynamics simulations are another powerful computational tool used to study the conformational dynamics of peptides containing sarcosine. These simulations can provide insights into how the N-methyl group of sarcosine restricts the peptide backbone's flexibility and influences its preferred conformations, such as helices or turns. This information is complementary to experimental techniques like circular dichroism and X-ray crystallography.

Furthermore, molecular docking studies can predict the binding of sarcosine-containing peptides to their biological targets. For example, the binding energies of antimicrobial peptides against protein targets have been calculated, providing a theoretical basis for their observed activity. frontiersin.org

Mechanistic Investigations of Intramolecular and Intermolecular Side Reactions in Fmoc-Sar-OH Mediated Peptide Synthesis (e.g., Aspartimide Formation, Dehydration)

While Fmoc-Sar-OH is a valuable tool, its use in solid-phase peptide synthesis (SPPS) is not without challenges. The chemical environment of SPPS, particularly the repeated exposure to basic conditions for Fmoc deprotection, can lead to various side reactions. chemshuttle.comiris-biotech.debiosynth.com

Aspartimide formation is one of the most significant side reactions in Fmoc SPPS. nih.goviris-biotech.de It occurs when the backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid (Asp) residue, forming a cyclic imide. iris-biotech.de This is particularly problematic for sequences like -Asp-Gly-, -Asp-Asn-, and -Asp-Arg-. nih.govbiosynth.com The resulting aspartimide can then be opened by the base (e.g., piperidine) or water, leading to a mixture of products, including the desired α-aspartyl peptide, the β-aspartyl isomer, and their respective epimers, which can be difficult to separate. nih.goviris-biotech.de While sarcosine itself is not directly involved in this reaction, the synthesis of peptides containing both sarcosine and aspartic acid requires careful consideration of strategies to minimize aspartimide formation, such as using modified aspartic acid building blocks or adding acidic modifiers to the deprotection solution. nih.govbiosynth.comrsc.org

Diketopiperazine (DKP) formation is another common side reaction, especially at the dipeptide stage of synthesis. peptide.comiris-biotech.de This intramolecular cyclization is particularly prevalent when proline or sarcosine is the second amino acid in the sequence. peptide.comacs.org The liberated N-terminal amine of the second residue can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.de Using sterically hindered resins like 2-chlorotrityl chloride can help suppress this side reaction. peptide.com Optimized Fmoc-removal strategies, such as using a combination of DBU and piperazine (B1678402), have also been shown to be effective in reducing DKP formation. acs.org

Understanding the mechanisms of these side reactions is crucial for developing optimized synthesis protocols. By carefully selecting resins, protecting groups, and reaction conditions, the formation of these unwanted byproducts can be minimized, leading to higher purity and yield of the target sarcosine-containing peptide. iris-biotech.debiosynth.com

Analytical Methodologies for Characterization and Purity Assessment of Fmoc Sar Oh and Its Derived Peptides

Advanced Chromatographic Techniques (e.g., HPLC, RP-HPLC, UPLC-MS) for Purity Analysis and Preparative Purification

Advanced chromatographic techniques are indispensable for the quality control of Fmoc-Sar-OH and the analysis and purification of sarcosine-containing peptides. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for both analytical purity assessment and preparative isolation.

Purity Analysis: The purity of the Fmoc-Sar-OH starting material is typically assessed by RP-HPLC, with purity levels expected to be ≥98% for use in SPPS. cdnsciencepub.comspectroscopyonline.commdpi.com Analytical RP-HPLC is also the primary method for monitoring the progress of peptide synthesis, including coupling and deprotection steps, and for analyzing the final crude peptide product. acs.org Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. restek.com When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for simultaneous separation and mass identification of the target peptide and any synthesis-related impurities, such as by-products like diketopiperazines, which are a known risk in sequences containing secondary amino acids like sarcosine (B1681465). acs.orgrestek.com

Preparative Purification: Following synthesis and cleavage from the solid support, crude peptides are purified using preparative or semi-preparative RP-HPLC. This process separates the desired full-length peptide from truncated sequences, deletion sequences, and other impurities. nih.govnih.govfmach.itnih.gov The choice of column (e.g., C8 or C18), mobile phase modifiers (e.g., trifluoroacetic acid - TFA, heptafluorobutyric acid), and gradient conditions are optimized to achieve the best separation. nih.govfmach.itnih.govlcms.cz Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

The table below summarizes various chromatographic conditions reported for the analysis and purification of peptides derived from Fmoc-Sar-OH.

| Technique | Column | Mobile Phase | Gradient/Elution | Application | Reference |

| Preparative HPLC | - | Acetonitrile (B52724) / H₂O | Isocratic: 75/25 | Purification of cyclic peptide analogue | nih.gov |

| Analytical RP-HPLC | Shimadzu LC 20, Inertsil ODS-SP (4.6 x 250 mm, 5 µm) | A: 0.1% TFA in H₂O, B: CH₃CN | Linear gradient from 10% to 100% B over 30 min | Purity analysis of linear peptide | nih.gov |

| Analytical RP-HPLC | Dionex Ultimate 3000, Grace Vydac Denali C18 (100 x 2.1 mm, 5 µm) | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | Linear gradient starting at 99% A / 1% B | Analysis of glutathione (B108866) analogues | lcms.cz |

| Preparative RP-HPLC | Phenomenex C18 (21 x 250 mm) | A: 0.1% TFA in H₂O, B: Acetonitrile with 0.1% TFA | Linear gradient from 0% to 80% B over 35 min | Purification of peptide libraries | nih.gov |

| Preparative HPLC | Phenomenex C8 Luna | A: H₂O with 0.1% heptafluorobutyric acid, B: Acetonitrile | Gradient from 30-70% B over 15 min | Purification of bicyclic peptide | fmach.it |

| UPLC-MS | ACQUITY UPLC BEH C18 (2.1 x 50 mm) | - | - | Analysis of peptoids | restek.com |

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of Fmoc-Sar-OH and its derived peptides. Mass spectrometry provides molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the atomic-level structure.

Mass Spectrometry (MS): MS is a critical tool used throughout the peptide synthesis workflow. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques. ESI-MS is often coupled with HPLC (LC-MS) to confirm the molecular weight of the eluting peaks during purity analysis and purification. lcms.czjst.go.jp High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized peptides. restek.comnih.govnih.govjst.go.jp For instance, the calculated mass of a target molecule can be compared to the experimentally found mass to verify its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the complete structural elucidation of molecules. For the Fmoc-Sar-OH building block, ¹H NMR and ¹³C NMR can confirm the presence of the Fmoc protecting group, the sarcosine backbone, and the methyl group. semanticscholar.org For peptides, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to assign signals to specific protons and carbons within the peptide sequence. acs.org The Nuclear Overhauser Effect (NOE), measured in NOESY experiments, provides information about through-space proximity between protons, which is crucial for determining the three-dimensional conformation of the peptide in solution. acs.org

| Technique | Application | Findings | Reference(s) |

| Mass Spectrometry | |||

| ESI-MS / LC-MS | Confirmation of peptide molecular weight during purification and analysis. | Confirms identity of chromatographic peaks. | lcms.czjst.go.jpsemanticscholar.org |

| MALDI-TOF | Analysis of crude peptide purity post-synthesis. | Rapid assessment of synthesis success and major products. | fmach.it |

| HRMS (ESI-TOF) | Accurate mass measurement to confirm elemental composition. | Provides high-confidence confirmation of peptide identity (e.g., found m/z 1790.2123 vs. calcd 1790.2135). | restek.comnih.govnih.gov |

| NMR Spectroscopy | |||

| ¹H NMR, ¹³C NMR | Structural confirmation of Fmoc-Sar-OH and final peptides. | Verifies the presence of all expected chemical groups. | nih.govjst.go.jpsemanticscholar.org |

| 2D NMR (COSY, TOCSY, NOESY, HSQC) | Detailed structural and conformational analysis of peptides. | Enables sequence-specific resonance assignment and determination of 3D structure. | acs.org |

Biophysical Techniques for Peptide Conformational Analysis (e.g., Circular Dichroism Spectroscopy)

The incorporation of a sarcosine residue into a peptide chain has a significant impact on its conformational properties. As an N-methylated amino acid, sarcosine lacks the amide proton necessary for hydrogen bond donation, which can disrupt canonical secondary structures like α-helices and β-sheets. nih.gov Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate these conformational changes by analyzing the peptide's secondary structure content in solution. subr.edu

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures:

α-Helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-Sheet: Typically shows a negative band around 215-220 nm and a positive band near 195-200 nm. fmach.it

Random Coil: Usually exhibits a strong negative band near 200 nm. nih.govrsc.org

Advanced Detection and Quantification in Complex Biological Matrices relevant to Peptide Applications

For peptides intended for therapeutic or diagnostic applications, it is crucial to detect and quantify them in complex biological matrices such as plasma, serum, or cell lysates. This analysis is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. nih.govlcms.cznih.gov

The process typically involves sample preparation to extract the peptide and remove interfering substances, followed by LC-MS/MS analysis. A common approach for quantification is Selected Reaction Monitoring (SRM), where a specific precursor ion of the target peptide is selected and fragmented, and a specific product ion is monitored. nih.gov

Key Methodological Aspects:

Sample Preparation: This can range from simple protein precipitation with a solvent like acetonitrile to more complex solid-phase extraction (SPE) or immunoaffinity capture to enrich the target peptide and achieve lower limits of quantification. nih.govnih.gov

Chromatography: UPLC is often used for its speed and resolution. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase for separating polar molecules like the dipeptide Glycyl-Sarcosine. nih.gov For highly basic peptides, ion-pairing agents like perfluoropentanoic acid (PFPeA) can be added to the mobile phase to improve chromatographic retention and peak shape. nih.gov

Quantification: A stable isotope-labeled version of the peptide is often used as an internal standard to ensure high accuracy and precision. nih.gov Methods are validated to determine key parameters like the lower limit of quantification (LLOQ), linearity, accuracy, and precision. nih.gov

A notable application is the development of a UPLC-MS/MS assay for quantifying the stable dipeptide Glycyl-Sarcosine (Gly-Sar) in Caco-2 cell homogenates to screen for inhibitors of the peptide transporter PEPT-1. nih.gov This method achieved a very low LLOQ of 0.1 ng/mL in a 50 µL sample, demonstrating the high sensitivity required for cellular uptake studies. nih.gov Similarly, methods for analyzing underivatized amino acids, including sarcosine, in human plasma by LC-MS/MS have been established, highlighting the chromatographic challenge and solution for separating isobaric compounds (e.g., alanine (B10760859) and sarcosine) that cannot be distinguished by mass alone. restek.com

Challenges, Innovations, and Future Research Directions in Fmoc Sar Oh Chemistry

Addressing Persistent Synthesis Difficulties and Management of Impurity Formation

The synthesis of peptides using Fmoc-Sar-OH, while routine, is susceptible to specific side reactions that can complicate purification and reduce yields. A primary challenge in the preparation of Fmoc-amino acids, including Fmoc-Sar-OH, is the formation of impurities that can be incorporated into the growing peptide chain. nih.gov

Common impurities include the Lossen-type rearrangement product, Fmoc-β-Ala-OH , and dipeptides like Fmoc-Xaa-Xaa-OH , which can arise from unwanted carboxyl activation when using certain reagents like 9-fluorenylmethyl chloroformate. nih.gov It is critical that analytical methods such as HPLC can resolve these impurities from the main Fmoc-Sar-OH product. nih.gov To minimize the risk of amino acid oligomerization during the Fmoc protection step, an intermediate silylation of the carboxylic acid with chlorotrimethylsilane (B32843) has been proposed as a preventative measure. nih.gov

During solid-phase peptide synthesis (SPPS), the introduction of sarcosine (B1681465) can present its own set of challenges. Because sarcosine is a secondary amino acid, it is particularly prone to inducing diketopiperazine (DKP) formation, especially when it is the second amino acid in the sequence. acs.org This side reaction involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and resulting in a truncated peptide and an inert resin site. acs.org Studies have shown that using alternative deprotection reagents to the standard 20% piperidine (B6355638) in DMF, such as 5% piperazine (B1678402) in NMP, can significantly reduce DKP formation. acs.org

Another common issue in SPPS is the formation of deletion peptides, which arise from incomplete coupling or deprotection steps. mdpi.com Factors like steric hindrance can make the coupling of Fmoc-Sar-OH or the subsequent amino acid less efficient. mdpi.com To address this, unreacted amino groups are often "capped" via acetylation to prevent them from participating in subsequent coupling steps, which simplifies the purification of the final peptide. mdpi.com

Table 1: Common Impurities and Mitigation Strategies in Fmoc-Sar-OH Chemistry

| Impurity/Side Reaction | Cause | Mitigation Strategy |

| Fmoc-β-Ala-OH | Lossen-type rearrangement during Fmoc protection. nih.gov | Use of improved oxime-based reagents instead of N-hydroxysuccinimide activation. nih.gov |

| Fmoc-dipeptides | Unwanted carboxyl activation during Fmoc protection. nih.gov | Intermediate silylation of the amino acid; use of alternative acylating agents like Fmoc-2-MBT. nih.govub.edu |

| Diketopiperazine (DKP) Formation | Piperidine-mediated cyclization of N-terminal dipeptides, especially Xaa-Sar sequences. acs.org | Use of alternative Fmoc removal agents (e.g., 5% piperazine in NMP); use of highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin. acs.orgmdpi.com |

| Deletion Peptides | Incomplete coupling or deprotection steps during SPPS. mdpi.com | Repetition of coupling/deprotection steps; capping of unreacted amines with acetic anhydride. mdpi.com |

Development of Environmentally Benign and More Efficient Synthetic Protocols for Fmoc-Sar-OH and its Derivatives

The heavy reliance of SPPS on hazardous solvents, particularly dimethylformamide (DMF), has prompted significant research into greener alternatives. peptide.comacs.orgacs.org These efforts align with the principles of green chemistry, aiming to reduce waste and minimize the use of toxic substances. acs.org

Innovations include the exploration of solvent mixtures that can replace DMF throughout the SPPS process. acs.org Combinations of greener solvents like Cyrene, sulfolane, or anisole (B1667542) with dimethyl carbonate or diethyl carbonate have been successfully used for the synthesis of pharmaceutical-grade peptides, such as Octreotide. acs.org Furthermore, novel solid supports compatible with both organic and aqueous solvents, such as amino-Li resin, are being developed to facilitate water-based SPPS. iris-biotech.de

Beyond solvent replacement, new protocols aim to enhance efficiency and reduce solvent consumption. One such innovation is the "in situ Fmoc removal" strategy. peptide.comrsc.org In a typical SPPS cycle, separate steps for coupling and Fmoc deprotection are each followed by extensive washing, accounting for significant solvent use. peptide.com The in-situ approach combines these steps: once coupling is complete, a deprotection agent like piperidine is added directly to the coupling cocktail. peptide.comrsc.org This method can reduce solvent usage by up to 75% and can be further optimized by adding a weak acid, such as OxymaPure, to the washing solvent to more effectively remove traces of the basic deprotection agent. peptide.comrsc.org

Novel Applications in Nanomedicine and Advanced Drug Delivery Systems (e.g., Polysarcosine as PEG Replacement)

One of the most exciting applications for Fmoc-Sar-OH is in the synthesis of polysarcosine (PSar), a polymer that is emerging as a superior alternative to polyethylene (B3416737) glycol (PEG) in nanomedicine. iris-biotech.deimagingcdt.com PEGylation, the process of attaching PEG chains to drugs or nanoparticles, has been the gold standard for improving drug solubility, stability, and circulation time. imagingcdt.comnih.gov However, the discovery of pre-existing and induced anti-PEG antibodies in patients has raised concerns about the long-term safety and efficacy of PEGylated therapeutics, as these antibodies can lead to accelerated blood clearance. iris-biotech.deimagingcdt.com

Polysarcosine, a polypeptoid built from sarcosine units, offers many of the "stealth" benefits of PEG while addressing its key drawbacks. iris-biotech.deadvancedsciencenews.com

Key Properties of Polysarcosine (PSar):

Biocompatible and Biodegradable : PSar is derived from a natural amino acid, sarcosine, and is expected to degrade into non-toxic components. iris-biotech.debiorxiv.org

Non-Immunogenic : Studies suggest that PSar has low immunogenicity, making it less likely to trigger an immune response compared to PEG. iris-biotech.debiorxiv.org

Excellent Solubility : It is highly soluble in water and a range of organic solvents. iris-biotech.de

Stealth Properties : PSar exhibits protein-repellent properties, which helps nanoparticles evade the immune system and prolongs their circulation time. iris-biotech.deadvancedsciencenews.com

Synthetic Control : The synthesis of PSar, often initiated from Fmoc-Sar-OH or via ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA), allows for precise control over polymer length and functionality, resulting in highly defined polymers with low dispersity. iris-biotech.denih.govadvancedsciencenews.com

These properties make PSar an ideal candidate for a variety of drug delivery systems, including polymer micelles, polyplexes, protein conjugates, and nanoparticles for cancer therapy and mRNA delivery. iris-biotech.deiris-biotech.de For instance, research has demonstrated that decorating nanomedicines with PSar can enhance cellular uptake and improve antitumor efficacy compared to equivalent PEGylated systems. nih.gov

Table 2: Comparison of Polysarcosine (PSar) and Polyethylene Glycol (PEG)

| Feature | Polysarcosine (PSar) | Polyethylene Glycol (PEG) |

| Origin | Biobased (derived from sarcosine). iris-biotech.de | Synthetic polymer. |

| Biodegradability | Considered biodegradable. iris-biotech.debiorxiv.org | Generally non-biodegradable. biorxiv.org |

| Immunogenicity | Low to non-immunogenic. iris-biotech.debiorxiv.org | Can induce anti-PEG antibodies, leading to accelerated clearance. iris-biotech.deimagingcdt.com |

| Synthetic Control | High control over molecular weight and low dispersity. iris-biotech.deadvancedsciencenews.com | Can be difficult to obtain with precise length. biorxiv.org |

| Applications | Drug delivery, protein conjugation, nanomedicine, surface modification. iris-biotech.deresearchgate.netbenthamdirect.com | Established use in numerous clinically approved drugs and nanomedicines. imagingcdt.com |

Expanding the Synthetic Scope of Fmoc-Sar-OH in Designing Complex Biomolecules

The incorporation of N-methylated amino acids like sarcosine into peptides is a well-established strategy in medicinal chemistry to create peptidomimetics with improved properties. chemshuttle.com The N-methyl group on the peptide backbone imparts resistance to enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs. chemshuttle.com Fmoc-Sar-OH is a key building block for introducing these modifications. chemshuttle.com

The use of Fmoc-Sar-OH extends to the total synthesis of complex natural products and their analogues. For example, in the synthesis of analogues of zelkovamycin, a cyclic heptapeptide (B1575542) with potential anticancer activity, Fmoc-Sar-OH was used as the starting amino acid loaded onto a 2-chlorotrityl chloride (2-CTC) resin. mdpi.com The synthesis then proceeded via standard Fmoc/tBu SPPS protocols. mdpi.com This work highlights the compatibility of Fmoc-Sar-OH with the assembly of intricate peptide chains containing other non-standard amino acids. mdpi.com

Furthermore, oligomers of sarcosine, such as Fmoc-Sar-Sar-OH and Fmoc-Sar-Sar-Sar-OH , are also commercially available and serve as efficient building blocks for introducing di- and tri-sarcosine fragments or for synthesizing polysarcosine chains directly on a solid support. iris-biotech.dechemimpex.commedchemexpress.comchemimpex.com This block-wise assembly can sometimes be more efficient than the stepwise addition of single Fmoc-Sar-OH units.

Integration with Automated and High-Throughput Peptide Synthesis Platforms for Accelerated Discovery

Automated SPPS has become an indispensable tool in research and drug discovery, enabling the rapid and reproducible synthesis of large numbers of peptides. beilstein-journals.orgamericanpeptidesociety.org The Fmoc/tBu protection strategy is the most commonly used chemistry in these automated systems. beilstein-journals.org Fmoc-Sar-OH and its oligomers are fully compatible with these platforms, allowing for the routine incorporation of N-methylated residues into peptide libraries for high-throughput screening. chemimpex.com

Automated synthesizers standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and increases throughput through parallel synthesis. americanpeptidesociety.org Modern instruments often incorporate real-time monitoring, for example using UV detectors to track the release of the Fmoc chromophore during deprotection, which allows for the verification of reaction completion and optimization of cycle times. americanpeptidesociety.orgchemrxiv.org

The integration of Fmoc-Sar-OH into these automated workflows is crucial for creating peptide-based drug candidates with enhanced pharmacokinetic properties. beilstein-journals.org For example, automated synthesis can be used to build the main peptide chain, with a final manual or semi-automated step to conjugate a polysarcosine chain, thereby combining the benefits of automation with the advanced properties of sarcosine-based polymers. This approach accelerates the development of novel peptide therapeutics, drug-peptide conjugates, and other complex biomolecules. medchemexpress.combeilstein-journals.org

Emerging Research Frontiers in Peptide-Based Medicinal Chemistry and Biotechnology

The unique properties conferred by sarcosine continue to place Fmoc-Sar-OH at the forefront of peptide research. Current and future research is focused on several exciting areas.

One major frontier is the development of more sophisticated drug-linker platforms for antibody-drug conjugates (ADCs). Hydrophilic linkers are crucial for improving the solubility and pharmacokinetic profile of ADCs. Polysarcosine chains, synthesized using building blocks like Fmoc-Sar-OH, are being explored as a key component of these linkers, offering a biodegradable and non-immunogenic alternative to PEG. iris-biotech.de

In the field of peptidomimetics, Fmoc-Sar-OH is used to study and modulate protein-protein interactions, where the steric bulk and hydrophobicity of the N-methyl group can be strategically employed. chemshuttle.com The creation of peptide libraries incorporating sarcosine at various positions allows for the systematic exploration of structure-activity relationships (SAR) to design more potent and selective inhibitors or modulators of biological targets. nih.gov